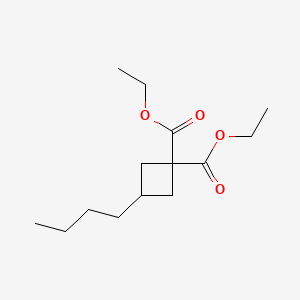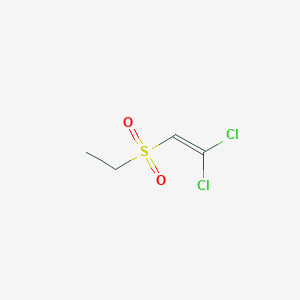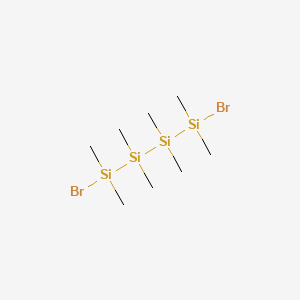
1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane is a silicon-based compound with the molecular formula C8H24Br2Si4. This compound is characterized by the presence of bromine atoms attached to a tetrasilane backbone, which is fully substituted with methyl groups. It is of interest in various fields of chemistry due to its unique structural and reactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane can be synthesized through the bromination of 1,1,2,2,3,3,4,4-octamethyltetrasilane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under UV light to facilitate the addition of bromine atoms to the silicon backbone.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the bromination process is carefully controlled to ensure high yield and purity. The use of advanced purification techniques such as distillation or recrystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to form 1,1,2,2,3,3,4,4-octamethyltetrasilane by using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include Grignard reagents (RMgX) or organolithium compounds (RLi).
Reduction Reactions: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted tetrasilanes depending on the nucleophile used.
Reduction Reactions: The major product is 1,1,2,2,3,3,4,4-octamethyltetrasilane.
Scientific Research Applications
1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biomolecular labeling and imaging due to its unique structural properties.
Medicine: Explored for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane involves its ability to undergo substitution and reduction reactions. The bromine atoms act as leaving groups, allowing for the introduction of various functional groups onto the silicon backbone. This reactivity is facilitated by the electron-withdrawing nature of the bromine atoms, which makes the silicon centers more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dibromo-2,3-butanedione
- 1,4-Dibromobutane
- 1,4-Dibromotetrafluorobenzene
Uniqueness
1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane is unique due to its fully substituted tetrasilane backbone, which imparts distinct chemical and physical properties. Unlike other similar compounds, it offers a combination of high reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
65160-57-8 |
|---|---|
Molecular Formula |
C8H24Br2Si4 |
Molecular Weight |
392.42 g/mol |
IUPAC Name |
bromo-[[[bromo(dimethyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C8H24Br2Si4/c1-11(2,9)13(5,6)14(7,8)12(3,4)10/h1-8H3 |
InChI Key |
QMXGUOWFHZNVMA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)([Si](C)(C)[Si](C)(C)Br)[Si](C)(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


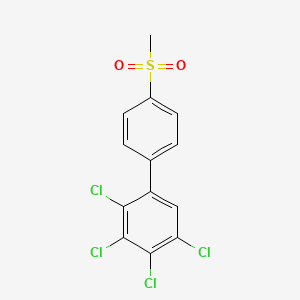

![4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one](/img/structure/B14469742.png)


methanone](/img/structure/B14469765.png)
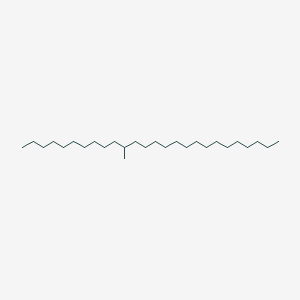
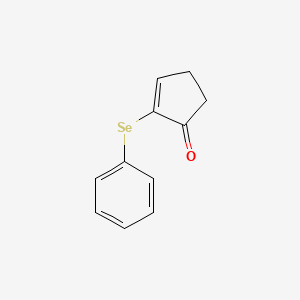
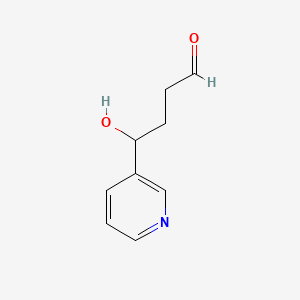
![2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14469791.png)
